molecular formula C8H5BrO B1268599 3-Bromo-1-benzofuran CAS No. 59214-70-9

3-Bromo-1-benzofuran

Cat. No.: B1268599
CAS No.: 59214-70-9
M. Wt: 197.03 g/mol
InChI Key: ICJNAOJPUTYWNV-UHFFFAOYSA-N
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Description

Overview of the Benzofuran (B130515) Scaffold Significance in Contemporary Chemical Sciences

The benzofuran moiety is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities. researchgate.netnih.gov Derivatives of benzofuran have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.nettandfonline.com This broad spectrum of biological activity underscores the importance of developing efficient synthetic routes to novel benzofuran analogues. researchgate.netrsc.org The ability to introduce specific substituents at various positions on the benzofuran core allows for the fine-tuning of a molecule's properties, which is crucial for drug discovery and development. researchgate.net

Contextualization of Halogenation within Benzofuran Synthesis and Reactivity Paradigms

Halogenation, particularly bromination, of the benzofuran ring system is a key strategy for enhancing the synthetic utility of this scaffold. The introduction of a bromine atom, as in 3-Bromo-1-benzofuran, provides a reactive handle for a multitude of chemical transformations. nih.govcymitquimica.com The carbon-bromine bond can be readily cleaved and replaced, making it an excellent leaving group in various cross-coupling reactions. This reactivity is fundamental to the construction of more complex molecules. nih.govcymitquimica.com

The position of the halogen atom significantly influences the reactivity and the biological activity of the resulting derivatives. nih.govmdpi.com For instance, the bromine at the 3-position of the benzofuran ring directs subsequent chemical modifications to specific sites, enabling the regioselective synthesis of desired products. nih.gov This controlled functionalization is a powerful tool for medicinal chemists aiming to optimize the therapeutic potential of benzofuran-based compounds. mdpi.commdpi.com

Current Research Landscape and Emerging Trends for Bromo-Substituted Benzofurans

Current research on bromo-substituted benzofurans is vibrant and multifaceted, with a strong focus on their application in the synthesis of novel materials and therapeutic agents. rsc.orgmdpi.com The development of new catalytic systems for the efficient synthesis and functionalization of these compounds remains a key area of investigation. acs.orgnih.gov

A significant trend is the use of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgmdpi.comorganic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted benzofurans with tailored properties. For example, the Suzuki coupling of this compound with various boronic acids has been employed to synthesize 3-arylbenzofurans, a class of compounds with interesting photophysical and biological properties. rsc.orgresearchgate.net

Furthermore, the cyanation of this compound is another area of active research, as the resulting 3-cyanobenzofuran is a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic systems. mathnet.rumit.eduacs.org The development of milder and more efficient cyanation methods is expanding the synthetic toolbox available to chemists working with this important scaffold. mit.eduacs.org

The exploration of bromo-substituted benzofurans in the context of materials science is also gaining traction, with studies investigating their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. chemicalbook.com The ability to tune the electronic properties of the benzofuran core through substitution makes these compounds promising candidates for advanced materials applications.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrO chemsrc.comnih.gov
Molecular Weight 197.03 g/mol chemsrc.comnih.gov
CAS Number 59214-70-9 nih.gov
Appearance Solid synquestlabs.com
Melting Point 89-91 °C jk-sci.com
Boiling Point Not available chemsrc.com
Density Not available chemsrc.com
Solubility Not available chemsrc.com

Table 2: Reactivity of this compound in Cross-Coupling Reactions

ReactionCatalyst/ReagentsProduct TypeSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃/dioxane3-Arylbenzofurans rsc.org
Heck Coupling Pd catalyst3-Alkenylbenzofurans liverpool.ac.ukacs.org
Sonogashira Coupling Pd and Cu catalysts3-Alkynylbenzofurans mdpi.comorganic-chemistry.org
Cyanation Pd catalyst, Zn(CN)₂3-Cyanobenzofuran mathnet.rumit.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJNAOJPUTYWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348765
Record name 3-bromo-1-benzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59214-70-9
Record name 3-bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzo[b]furan
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Synthetic Methodologies for 3 Bromo 1 Benzofuran and Analogous Congeners

Direct Bromination Protocols for Benzofuran (B130515) Core Functionalization

Direct bromination of the benzofuran scaffold is a primary approach to introduce a bromine atom onto the heterocyclic ring. The regioselectivity of this reaction is a critical aspect, with the C-3 position being a key target for functionalization.

Regioselective Bromination Strategies at the C-3 Position

The inherent electronic properties of the benzofuran ring system influence the position of electrophilic substitution. While electrophilic attack can occur at the C-2 or C-3 position of the furan (B31954) ring, as well as on the benzene (B151609) ring, specific conditions can be employed to favor bromination at the C-3 position. For instance, the direct bromination of benzofuran can be steered towards the C-3 position by careful selection of the brominating agent and reaction conditions. rsc.org In some cases, the presence of a substituent at the C-2 position can direct bromination to the C-3 position.

Evaluation of Brominating Reagents and Catalytic Systems for Benzofuran Scaffolds

A variety of brominating reagents have been utilized for the synthesis of 3-bromobenzofurans. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of benzofurans. nih.gov The reaction can be initiated by radical initiators like azobisisobutyronitrile (AIBN) under reflux conditions. Other brominating agents such as bromine in solvents like chloroform (B151607) or acetic acid have also been used. nih.gov

The choice of solvent and catalyst can significantly impact the outcome of the bromination. For example, the use of acetic acid as a solvent in the presence of bromine has been reported for the bromination of certain benzofuran derivatives. nih.gov Catalytic systems, including Lewis acids, can also be employed to enhance the reactivity and selectivity of the bromination reaction. Iron(III)-catalyzed halogenation has been shown to be an effective method for the regioselective halogenation of aryl rings in precursors to benzofurans. acs.org

Reagent/CatalystSubstrateProductYield (%)Reference
NBS, AIBNBenzofuran3-Bromo-1-benzofuran-
Bromine, Acetic Acid2-Acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acidBromo-derivative- nih.gov
Fe(OTs)3N-Methylanilineo-Bromo-N-methylaniline- nih.gov
MPHTortho-Alkynylaryl methyl sulfides3-Bromo-2-vinylbenzothiophenesGood rsc.org

Indirect Synthetic Routes via Precursor Functionalization and Cyclization

Indirect methods provide an alternative and often more controlled approach to the synthesis of this compound and its derivatives. These routes typically involve the construction of the benzofuran ring from precursors that already contain a bromine atom or are functionalized in a way that facilitates subsequent bromination.

Cyclization Reactions Leading to Brominated Benzofuran Ring Systems

One common indirect strategy involves the cyclization of appropriately substituted precursors. For example, ortho-alkynylphenols can undergo cyclization to form benzofurans. mdpi.com If the alkyne or the phenol (B47542) contains a bromine substituent at the desired position, a brominated benzofuran can be obtained directly. A gold(I)-catalyzed intramolecular cyclization of O-silyl-protected ortho-(1-bromoalkynyl)phenols provides a regioselective route to 3-bromo-2-silylbenzofurans. rsc.org This reaction proceeds through the in situ generation of a gold-vinylidene complex from a 1-bromoalkyne, which then activates the Si-O bond. rsc.org

Another approach involves the domino "ring-cleavage-deprotection-cyclization" of 2-alkylidenetetrahydrofurans with boron tribromide to yield functionalized benzofurans with a remote bromide functionality. acs.orgnih.gov Furthermore, the cyclization of ortho-substituted arylalkynes promoted by reagents like MPHT (1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide) can lead to the formation of 2-substituted 3-bromobenzofurans. rsc.orgresearchgate.net

PrecursorReagent/CatalystProductYield (%)Reference
O-silyl-protected ortho-(1-bromoalkynyl)phenolsGold(I) catalyst3-Bromo-2-silylbenzofuransGood rsc.org
2-AlkylidenetetrahydrofuransBoron tribromideFunctionalized benzofurans with remote bromide- acs.orgnih.gov
ortho-Alkynylaryl methyl sulfidesMPHT3-Bromo-2-vinylbenzothiophenesGood rsc.org
o-Bromophenol and 2-bromoacetaldehyde dimethyl acetalBase, then Acid7-Bromobenzofuran-

Post-Cyclization Bromination Approaches and Transformations

In some synthetic sequences, the benzofuran ring is first constructed, and then a bromine atom is introduced at the C-3 position in a subsequent step. This is a common strategy, particularly when direct C-3 bromination of the parent benzofuran is not efficient or selective. For instance, a synthesized benzofuran derivative can be subjected to bromination using reagents like NBS. nih.gov

Transformations of other functional groups into a bromine atom at the C-3 position are also a viable strategy. For example, a precursor with a leaving group at the C-3 position could potentially undergo nucleophilic substitution with a bromide source, although this is less common than electrophilic bromination.

Mechanistic Elucidation of 3-Bromination Processes in Benzofuran Systems

The mechanism of electrophilic bromination of benzofuran involves the attack of an electrophilic bromine species on the electron-rich furan ring. The reaction is believed to proceed through the formation of a Wheland-type intermediate, also known as a σ-complex. semanticscholar.orgnih.gov The stability of this intermediate determines the regioselectivity of the reaction.

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the reaction mechanism. semanticscholar.orgnih.govacs.org These studies suggest that the reaction begins with the formation of a π-complex between the benzofuran and the bromine molecule. semanticscholar.orgacs.org This π-complex then transforms into a more stable σ-complex through a transition state. The σ-complex for attack at the C-2 position is often found to be more stable than that for attack at the C-3 position, leading to a predominance of 2-bromo products under certain conditions. oup.com However, the regioselectivity can be influenced by factors such as the solvent, the specific brominating agent, and the presence of substituents on the benzofuran ring. oup.comresearchgate.net For instance, kinetic studies on the bromination of substituted benzofurans have shown that electronic effects are transmitted through both possible pathways in the molecule. oup.com The transition state of the reaction is thought to resemble a cyclic bromonium ion intermediate. oup.com

In the case of the gold-catalyzed synthesis of 3-bromo-2-silylbenzofurans, the proposed mechanism involves a Current time information in Bangalore, IN.-bromine shift from the 1-bromoalkyne to form a gold-vinylidene intermediate, which is highly reactive and facilitates the subsequent cyclization. rsc.org

Chemical Reactivity and Mechanistic Studies of 3 Bromo 1 Benzofuran

Nucleophilic Substitution Reactions at the C-3 Bromine Atom

The carbon-bromine bond at the C-3 position of the benzofuran (B130515) ring is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion. However, the reactivity is significantly influenced by the presence of other substituents on the benzofuran core. For the unsubstituted 3-Bromo-1-benzofuran, these reactions are less common without activation.

In related structures, such as This compound-2-carboxamide (B13197419), the presence of an electron-withdrawing carboxamide group at the C-2 position activates the C-3 position towards nucleophilic aromatic substitution (NAS). This activation facilitates the replacement of the bromine atom by various nucleophiles. For instance, reactions with amines, like piperazine (B1678402) derivatives, can be performed in solvents such as dimethylformamide (DMF) at elevated temperatures. Similarly, hydroxide (B78521) nucleophiles can displace the bromine to form the corresponding 3-hydroxy derivative. The mechanism for these reactions on the activated substrate is proposed to be a two-step process involving nucleophilic attack followed by the displacement of the bromide leaving group.

Studies on related precursors like 3-bromocoumaran-2-one also demonstrate the facility of nucleophilic substitution at the C-3 position. This compound readily reacts with nucleophiles like substituted thioureas, where the sulfur atom displaces the bromine to form S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromides. researchgate.net These examples underscore the potential of the C-3 bromine as a leaving group, particularly when the ring system is appropriately activated.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions leverage the C-Br bond to form new carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex, functionalized benzofurans. Palladium-based catalysts are most commonly employed for these transformations. beilstein-journals.org

The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and an organoboron reagent, is highly effective with this compound. This reaction has been used to introduce a variety of alkyl and aryl groups at the C-3 position.

A one-pot, two-step procedure involving an initial borylation of this compound followed by a Suzuki-Miyaura cross-coupling with an alkyl halide has been developed. For example, reacting this compound with a palladium catalyst system (XPhos-Pd-G2/XPhos) and a boron source, followed by the addition of benzyl (B1604629) chloride, yields 3-benzylbenzofuran. rsc.org This demonstrates the utility of this substrate in sequential, one-pot transformations.

In studies using 2,3-dibromobenzofuran, site-selective Suzuki-Miyaura reactions have been reported. beilstein-journals.orgorganic-chemistry.org While the C-2 bromine is generally more reactive towards palladium-catalyzed coupling, subsequent or selective coupling at the C-3 position is achievable, leading to 2,3-disubstituted benzofurans. beilstein-journals.org The reactivity of the C-3 bromine is also evident in derivatives like this compound-2-carboxamide, which readily undergoes Suzuki coupling with arylboronic acids in the presence of catalysts like Pd(PPh₃)₄ and a base such as K₂CO₃.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound and Derivatives

SubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
This compoundBenzyl chloride (via one-pot borylation)XPhos-Pd-G2, XPhos, KOAcDioxane, 80°C3-Benzylbenzofuran64% rsc.org
This compound-2-carboxamideArylboronic acidsPd(PPh₃)₄, K₂CO₃DME, 80-100°C3-Aryl-1-benzofuran-2-carboxamide60-85%

The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a fundamental method for creating sp²-sp carbon-carbon bonds. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a combination of palladium and copper(I) salts. oup.com

While direct Sonogashira coupling on unsubstituted this compound is not extensively documented in isolation, its utility is well-established within domino reaction sequences for synthesizing 2,3-disubstituted benzofurans. organic-chemistry.org For example, a domino intermolecular Sonogashira coupling of a 2-(2-bromophenoxy) derivative with a terminal alkyne, followed by an intramolecular cyclization, results in the formation of a 2,3-disubstituted benzofuran. This demonstrates that the C-3 position can effectively participate in such couplings. organic-chemistry.org

Furthermore, site-selective Sonogashira reactions have been performed on 2,3-dibromobenzofuran. beilstein-journals.org These studies typically show that the C-2 bromine is more reactive, allowing for the synthesis of 2-alkynyl-3-bromobenzofurans. beilstein-journals.org The remaining C-3 bromine is then available for subsequent coupling reactions, highlighting its role as a stable but reactive handle for further functionalization. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity and efficiency of these reactions. rsc.orgacs.org

Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed cross-couplings like the Heck and Negishi reactions are valuable for modifying the this compound scaffold.

The Negishi coupling , which involves an organozinc reagent, has been employed in the functionalization of the benzofuran core. Studies on 2,3-disubstituted benzofurans have utilized Negishi cross-coupling at the C-3 position. For instance, a 2-arylsulfinyl-benzofuran can undergo a sulfoxide-magnesium exchange followed by transmetalation to a zinc reagent and subsequent Negishi coupling with an aryl iodide to functionalize the C-3 position. sci-hub.se A more direct approach involves the reaction of 2-aryl-3-bromobenzofurans, which can be prepared from 2,3-dibromobenzofuran, in subsequent Negishi couplings. beilstein-journals.org These methods are part of multi-step sequences to create complex, fused heterocyclic systems. semanticscholar.orgacs.orgresearchgate.net

The Heck reaction , which couples the substrate with an alkene, is another important tool. mdpi.com While examples starting directly from this compound are not prominent, the reaction is widely used to construct the benzofuran ring itself or to functionalize it. mdpi.comacs.org For instance, intramolecular Heck reactions are a key strategy for synthesizing 2-substituted-3-functionalized benzofurans from appropriately designed precursors. acs.org The reactivity of aryl bromides in Heck reactions is well-established, making this compound a viable, though sometimes challenging, substrate. beilstein-journals.org

Exploration of Sonogashira Coupling with Terminal Alkynes

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Moiety

While electrophilic attack on the benzofuran ring system typically occurs preferentially at the electron-rich furan (B31954) ring, specifically at the C-2 position, substitution on the fused benzene ring is possible under certain conditions. oup.comoup.com The presence of the bromine atom at C-3, an inductively electron-withdrawing group, deactivates the furan ring towards electrophilic attack, which can allow substitution to occur on the benzene moiety.

Research on this compound-2-carboxamide shows that nitration using a mixture of nitric acid and sulfuric acid leads to substitution at the C-5 position of the benzene ring. This regioselectivity is influenced by the combined directing effects of the substituents.

Furthermore, studies on the bromination of benzofuran derivatives have shown that substitution on the benzene ring can be achieved. Electrochemical bromination of benzofuran in specific media can yield 5-bromobenzofuran (B130475) and subsequently 5,7-dibromobenzofuran, indicating that the C-5 and C-7 positions are susceptible to electrophilic attack. researchgate.net In another study, bromination of a 3-methyl-2-benzoylbenzofuran derivative resulted in substitution on the benzene ring. nih.gov These findings suggest that when the furan ring is sufficiently deactivated or under specific reaction conditions, electrophiles can be directed to the benzene portion of the molecule.

Table 2: Examples of Electrophilic Aromatic Substitution on this compound Derivatives

SubstrateReactionReagentsPosition of SubstitutionReference
This compound-2-carboxamideNitrationHNO₃, H₂SO₄C-5
Benzofuran (parent compound)Electrochemical BrominationNH₄Br, AcOH/H₂OC-5 and C-7 researchgate.net
3-Bromo-6-methyl-4-morpholinocoumarinBrominationNBS, BPOC-3 (on coumarin (B35378) ring) mdpi.com

Rearrangement Reactions Involving Brominated Benzofuran Intermediates

Brominated benzofuran precursors and related structures can undergo fascinating rearrangement reactions to yield novel heterocyclic frameworks. These transformations often proceed under mild conditions and provide access to complex molecules that would be difficult to synthesize through other routes.

One notable example involves the rearrangement of 3-bromo-4-morpholinocoumarin derivatives. During a synthesis aimed at producing coumarin-based compounds, an unexpected rearrangement of a 3-bromo-6-methyl-4-morpholinocoumarin occurred, transforming the benzopyran (coumarin) ring system into a functionalized benzofuran. mdpi.com This unusual transformation offers a novel pathway to biologically active benzofuran derivatives from readily available coumarin precursors. mdpi.com

Another significant rearrangement involves S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides, which are synthesized via nucleophilic substitution on 3-bromocoumaran-2-one. researchgate.net These isothiuronium salts are relatively unstable and, in the presence of a base, rearrange to form substituted 5-(2-hydroxyphenyl)-2-imino-1,3-thiazolidin-4-ones. This rearrangement proceeds under very mild, acid-base catalyzed conditions and can even occur at physiological pH, suggesting potential applications for these compounds as prodrugs. researchgate.net Such rearrangements highlight the synthetic flexibility offered by brominated benzofuran-type intermediates.

Reactions with Specific Organic Functional Groups (e.g., Oxime and Thiosemicarbazone Formation)

The formation of oximes and thiosemicarbazones are hallmark reactions of carbonyl compounds, specifically aldehydes and ketones. The parent compound, this compound, lacks a carbonyl functional group and therefore cannot directly react with hydroxylamine (B1172632) or thiosemicarbazide (B42300) to form these derivatives. However, the synthesis of oximes and thiosemicarbazones from carbonyl-containing benzofuran precursors, such as benzofuran-3-carboxaldehyde or 3-acetyl-1-benzofuran, is a well-established method for creating new derivatives. These reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and material science. smolecule.comnih.gov

Oxime Formation

The reaction of benzofuran aldehydes or ketones with hydroxylamine hydrochloride in the presence of a base yields the corresponding benzofuran oxime. smolecule.combyjus.com This condensation reaction is a standard procedure for converting carbonyls into oximes (-C=N-OH). byjus.com For instance, derivatives like 2,3-dihydrobenzo[b]furan-5-carbaldehyde can be converted to their oxime form through this method. smolecule.com The general mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to produce the oxime.

A representative reaction for the formation of a benzofuran oxime from a benzofuran aldehyde is shown below.

Table 1: Representative Synthesis of a Benzofuran Oxime Derivative This table illustrates a general reaction based on established chemical principles for oxime formation.

ReactantReagentProduct
Benzofuran-3-carboxaldehydeHydroxylamine Hydrochloride, Base (e.g., Sodium Acetate)Benzofuran-3-carboxaldehyde Oxime

Thiosemicarbazone Formation

Similarly, thiosemicarbazones are synthesized by reacting a carbonyl-containing benzofuran with thiosemicarbazide, often in an alcohol solvent with a catalytic amount of acid. arkat-usa.orgmdpi.com This reaction produces a C=N bond, linking the benzofuran core to the thiosemicarbazide moiety. These derivatives are of significant interest due to their roles as intermediates in the synthesis of various heterocyclic systems and as ligands for metal complexes. nih.govrroij.com

Research has demonstrated the synthesis of complex thiosemicarbazone derivatives built upon the benzofuran framework. For example, benzofuran[3,2-d]pyrimidine-4(3H)-one scaffolds have been functionalized by introducing thiosemicarbazone groups to create novel PARP-1 inhibitors. nih.gov In other work, thiosemicarbazides have been prepared from benzofuran carbohydrazide (B1668358) intermediates, showcasing the versatility of this chemistry. tandfonline.com The reaction of aldehyde precursors with thiosemicarbazide is a common strategy to generate the corresponding thiosemicarbazones, which can then be used in further synthetic steps. arkat-usa.org

Table 2: Research Findings on Thiosemicarbazone Synthesis with Benzofuran and Analogue Scaffolds This table presents data from studies on the synthesis of thiosemicarbazones from various benzofuran-related and analogous aromatic aldehydes.

Starting Aldehyde/KetoneReagentProductYieldReference
1,2,3,4-Tetrahydro-9H-carbazole-3-carbaldehydeThiosemicarbazide(1,2,3,4-Tetrahydro-9H-carbazol-3-yl)methylenehydrazine-1-carbothioamide82% arkat-usa.org
3-Bromobenzo[b]thiophene-2-carboxaldehyde4-Phenylthiosemicarbazide2-((3-Bromobenzo[b]thiophen-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide- researchgate.net
4-FormylantipyrineThiosemicarbazide2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamideQuantitative mdpi.com

Advanced Spectroscopic Elucidation and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromo-1-benzofuran. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, enabling the precise assignment of atoms and, crucially, the differentiation between positional isomers.

The primary challenge in the synthesis of monosubstituted benzofurans is the potential for forming various positional isomers. NMR spectroscopy provides an unequivocal method to distinguish this compound from other isomers such as 2-bromo-, 5-bromo-, or 7-bromo-1-benzofuran. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum are characteristic of a specific substitution pattern. azom.com

For this compound, the proton at the C2 position is particularly diagnostic. It appears as a distinct singlet in the downfield region of the spectrum, as it has no adjacent protons to couple with. In contrast, for an isomer like 2-Bromo-1-benzofuran, the proton at the C3 position would also be a singlet but with a different chemical shift. For isomers with substitution on the benzene (B151609) ring, like 5-Bromo-1-benzofuran, the C2 and C3 protons would both be present, showing their characteristic coupling. vulcanchem.com

¹³C NMR spectroscopy complements the proton data. The carbon atom directly bonded to the bromine (C3) exhibits a chemical shift that is significantly different from the other carbons. Furthermore, the number of signals in the aromatic region and their specific shifts can confirm the substitution pattern on the benzene ring. researchgate.net Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to theoretically predict chemical shifts, which can then be compared with experimental data for greater confidence in structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Positional Isomer
CompoundNucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
This compound¹HH-2~7.8-8.0Singlet (s)Diagnostic for 3-substitution.
H-4, H-5, H-6, H-7~7.2-7.6Multiplet (m)Complex pattern for the benzene ring protons.
¹³CC-2~120-125-Shielded relative to other vinylic carbons.
C-3~100-105-Carbon bearing bromine, significantly shielded.
Aromatic & Quaternary Carbons~110-155-Includes C-3a, C-4, C-5, C-6, C-7, C-7a.
5-Bromo-1-benzofuran¹HH-2, H-3~6.7 (d), ~7.6 (d)Doublet (d)Protons on the furan (B31954) ring show coupling.
H-4, H-6, H-7~7.3-7.8Multiplets (m)Aromatic protons show distinct patterns.
¹³CC-2, C-3~107, ~146-Chemical shifts differ from 3-bromo isomer.
C-5~115-120-Carbon bearing bromine on the benzene ring.
Aromatic & Quaternary Carbons~112-155-Includes C-3a, C-4, C-6, C-7, C-7a.

Utilization of Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. researchgate.net These methods are instrumental in identifying the functional groups present in this compound and confirming the integrity of its core structure.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. vulcanchem.com Key features include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, indicating the presence of protons attached to the benzene ring.

Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene and furan ring systems.

C-O-C Stretching: The ether linkage within the furan ring gives rise to strong, characteristic bands, typically in the 1000-1250 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce an absorption in the lower frequency (fingerprint) region, generally between 500 and 750 cm⁻¹. semanticscholar.org

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman is particularly useful for analyzing non-polar, symmetric vibrations, such as the breathing modes of the aromatic rings. The combined use of both techniques allows for a more complete vibrational analysis. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
Aromatic C-H StretchAr-H3000 - 3100Medium to Weak
Aromatic C=C StretchBenzene/Furan Ring1450 - 1600Medium to Strong
Asymmetric C-O-C StretchAryl-Alkyl Ether1200 - 1275Strong
Symmetric C-O-C StretchAryl-Alkyl Ether1000 - 1075Medium
C-H Out-of-Plane BendingAr-H700 - 900Strong
C-Br StretchAryl-Br500 - 750Medium to Strong

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through analysis of fragmentation patterns. For this compound (C₈H₅BrO), the molecular weight is 197.03 g/mol . nih.gov

A high-resolution mass spectrum provides the exact mass, confirming the molecular formula. vulcanchem.com The most distinctive feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in the molecular ion ([M]⁺˙) appearing as a pair of peaks (a doublet) of approximately 1:1 intensity, separated by 2 mass-to-charge units (m/z). For this compound, these peaks would be observed at m/z 196 and 198.

Electron Ionization (EI-MS) causes the molecule to fragment in predictable ways. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for halogenated aromatic compounds often involve the initial loss of the halogen atom. metabolomics.senih.gov For this compound, likely fragmentation pathways include:

Loss of a bromine radical: [M]⁺˙ → [C₈H₅O]⁺ + Br˙. This would result in a fragment ion at m/z 117.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, the furan ring can lose a molecule of CO, a characteristic fragmentation for benzofurans. core.ac.uk For example, the [C₈H₅O]⁺ fragment could lose CO to give a [C₇H₅]⁺ ion at m/z 89.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonFormulaNotes
196/198Molecular Ion[C₈H₅BrO]⁺˙Characteristic 1:1 bromine isotope pattern.
117Loss of Br˙[C₈H₅O]⁺Represents the benzofuran (B130515) radical cation.
89Loss of Br˙ and CO[C₇H₅]⁺Represents the benzyne (B1209423) or related C₇H₅⁺ ion.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, torsional angles, and the spatial arrangement of molecules within a crystal lattice.

In the analysis of such derivatives, SC-XRD confirms the planarity of the benzofuran ring system and reveals the precise conformation of substituents. researchgate.net It also elucidates the nature of intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of molecules in the solid state. iucr.org For this compound, an SC-XRD study would definitively confirm the position of the bromine atom at C3 and provide exact measurements of the C-Br bond length and the geometry of the entire benzofuran scaffold. The data obtained would be crucial for understanding its solid-state properties and for computational modeling studies.

Table 4: Example Crystallographic Data for a Related Compound: 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime researchgate.net
ParameterValue
Molecular FormulaC₁₀H₈BrNO₂
Molecular Weight254.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 5.9548 (6) Å
b = 9.4897 (10) Å
c = 17.2906 (19) Å
Unit Cell Volume (V)969.91 (18) ų
Molecules per Unit Cell (Z)4

Computational and Theoretical Investigations of 3 Bromo 1 Benzofuran and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of chemical compounds, including 3-Bromo-1-benzofuran. DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are instrumental in optimizing molecular geometries to their minimum energy conformations. researchgate.netrsc.org These studies provide a detailed understanding of the stability and electronic characteristics of the molecule. researchgate.netlatrobe.edu.au

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. latrobe.edu.auresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. latrobe.edu.au A smaller energy gap suggests higher reactivity, as electrons can be more easily excited from the HOMO to the LUMO. latrobe.edu.aufrontiersin.org

For derivatives of benzofuran (B130515), these calculations reveal how different substituents affect the electronic properties. For instance, in studies of various benzofuran derivatives, the HOMO is often localized on the benzofuran moiety and any electron-donating substituents, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the benzofuran ring, marking it as the region for nucleophilic attack. researchgate.netbiointerfaceresearch.com The calculated HOMO-LUMO energy gaps for various benzofuran derivatives are often in the range of 4.299 to 4.666 eV, which is comparable to other biologically active compounds. csic.es

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzofuran Derivative 1-0.241-0.1280.113
Benzofuran Derivative 2-0.3410.0250.366
(E)-1-(3,5-dibromobenzylidene) semicarbazone--<4.4

This table presents representative data from computational studies on various benzofuran derivatives and similar compounds to illustrate the typical range of HOMO-LUMO energies and gaps. Specific values for this compound require dedicated calculations.

Electrostatic Potential Surface Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays the electrostatic potential on the electron density surface, with different colors indicating different potential values. Typically, red regions represent negative potential (electron-rich areas susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas prone to nucleophilic attack). dergipark.org.tr

In benzofuran derivatives, MEP analysis often reveals that the oxygen atom of the furan (B31954) ring and any electronegative substituents are the most electron-rich sites. dergipark.org.tr This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. researchgate.netacs.org

Reaction Pathway Analysis and Transition State Modeling for Bromination and Subsequent Reactions

Theoretical studies on the bromination of benzofuran and its derivatives help to elucidate the reaction mechanisms. For instance, the electrophilic bromination of thieno[3,2-b]benzofuran has been shown to proceed with high regioselectivity at the C(2) position of the thiophene (B33073) ring. semanticscholar.org Computational modeling can identify the stationary points on the potential energy surface, including intermediates and transition states. semanticscholar.org

The process typically begins with the formation of a π-complex between the bromine molecule and the aromatic ring. semanticscholar.org This is followed by the formation of a σ-complex intermediate, which involves a significant activation energy barrier. semanticscholar.org The structure of the attacking electrophile can vary depending on the reaction conditions, from a polarized Br₂ molecule to a more reactive bromonium ion (Br⁺) in the presence of a Lewis acid catalyst. semanticscholar.org By calculating the energies of these intermediates and transition states, researchers can predict the most favorable reaction pathway and understand the factors that control the regioselectivity of the bromination. For example, the transition state for the intramolecular reaction of an ether-BBr3 adduct shows a Br–CH3–O angle close to 90 degrees, indicating a highly strained and unfavorable geometry. gvsu.edu

Non-Adiabatic Potential Energy Surface Calculations for Photodissociation Processes

Photodissociation processes involve the breaking of chemical bonds following the absorption of light, which often necessitates the consideration of multiple electronic states and the transitions between them. Non-adiabatic potential energy surfaces (PESs) are essential for modeling these complex dynamics. nih.gov These surfaces describe the energy of the molecule as a function of its geometry across different electronic states and include the couplings between them. nih.gov

For molecules like thiophenol, which shares structural similarities with benzofuran derivatives, full-dimensional diabatic potential energy matrices can be constructed to model photodissociation. nih.gov These models are built from a large number of ab initio calculations and can accurately represent the topographies of the PESs, including conical intersections where non-adiabatic transitions are most likely to occur. nih.govnih.gov Such calculations are crucial for understanding the pathways and products of photochemical reactions.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as vibrational (FT-IR and FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and to provide a detailed assignment of the observed spectral features. researchgate.netscienceopen.com

DFT methods, such as B3LYP with appropriate basis sets, have proven to be highly effective in reproducing experimental spectra. researchgate.netmaterialsciencejournal.org For example, theoretical vibrational frequencies are often scaled to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. wu.ac.th Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and show good correlation with experimental values. scienceopen.com Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra and to study the electronic transitions within the molecule. researchgate.net

Spectroscopic TechniqueComputational MethodTypical Basis SetApplication
FT-IR/FT-RamanDFT/B3LYP6-311++G(d,p)Vibrational mode analysis
NMRGIAO/DFT6-311++G(d,p)Chemical shift prediction
UV-VisTD-DFT6-311++G(d,p)Electronic transition analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. rsc.orgmdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how molecules move and interact in a simulated environment. mdpi.com

For benzofuran derivatives, MD simulations can be used to explore their conformational landscape and to identify the most stable conformers. tandfonline.com This is particularly important for understanding how these molecules bind to biological targets, such as proteins. rsc.orgmdpi.com By simulating the ligand-protein complex, MD can reveal the stability of the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamic changes that occur upon binding. rsc.orgnih.govnih.gov For example, MD simulations of benzofuran-1,3,4-oxadiazole derivatives with the Mtb Pks13 enzyme have shown that certain derivatives form stable complexes, which is crucial for their potential as enzyme inhibitors. mdpi.com

Pharmacological and Biological Applications of 3 Bromo 1 Benzofuran Derivatives

Antimicrobial Activity

The search for novel antimicrobial agents is a perpetual endeavor in the face of rising drug resistance. Halogenated benzofuran (B130515) derivatives, including those with a bromine substituent, have shown promise in this area. mdpi.comresearchgate.net

Antibacterial Efficacy and Structure-Activity Relationships (SAR)

Several studies have highlighted the antibacterial potential of 3-bromo-1-benzofuran derivatives, particularly against Gram-positive bacteria. The introduction of a halogen into the benzofuran structure appears to be a key determinant of its antimicrobial activity. mdpi.com For instance, derivatives where two acetyl group hydrogens were substituted by halogens were found to be active against Gram-positive cocci. mdpi.com

The position and nature of substituents on the benzofuran ring significantly influence antibacterial efficacy. For example, a series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-ones demonstrated that the presence of the benzofuran-substituted chalcone (B49325) structure contributes to its antibacterial properties. rsc.org Furthermore, studies on 2-salicylidene benzofuran derivatives indicated that specific substitution patterns can lead to potent antibacterial activity, with some compounds showing minimum inhibitory concentration (MIC) values in the range of 0.06–0.12 mM against Gram-positive bacterial strains. rsc.org

Research on newly synthesized benzofuran derivatives has shown that compounds can exhibit potent antibacterial activity. For instance, certain derivatives have shown significant activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com Another study reported that a series of synthesized benzofuran derivatives showed moderate to significant activity against B. subtilis and E. coli. researchgate.net Specifically, compound 7 in one study, a brominated derivative, showed moderate activity towards Gram-positive strains with MIC values ranging from 16 to 64 µg/mL. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives:

Compound/DerivativeBacterial Strain(s)Activity/MICReference(s)
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive cocciActive (MIC 50 to 200 μg/mL) mdpi.comnih.gov
Compound 7 (a brominated derivative)Gram-positive strainsModerate activity (MIC 16-64 µg/mL) mdpi.com
2-salicyloylbenzofuran derivativesGram-(+) bacterial strainsPotent activity (MIC 0.06–0.12 mM) rsc.org
Benzofuran derivatives M5a, M5gEnterococcus faecalisPotent activity at 50µg/ml cuestionesdefisioterapia.com

Antifungal Efficacy and Structure-Activity Relationships (SAR)

The antifungal properties of this compound derivatives have also been a subject of investigation. The presence of a halogen in the aromatic ring of 3-benzofurancarboxylic acid derivatives has been linked to antifungal activity. mdpi.com For example, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid exhibited antifungal activity against Candida albicans and Candida parapsilosis with a Minimum Inhibitory Concentration (MIC) of 100 microg/mL. nih.govresearchgate.net

Structure-activity relationship studies suggest that the antifungal efficacy can be enhanced by specific structural modifications. For instance, some benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus, such as 6-bromo-3-(5-bromo-1-benzofuran-2-yl) mdpi.comthiazolo[3,2-a]benzimidazole, have demonstrated potential antifungal activity. nih.gov Furthermore, certain synthesized benzofuran derivatives have shown significant antifungal activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com

The table below presents the antifungal activity of specific this compound derivatives:

Compound/DerivativeFungal Strain(s)Activity/MICReference(s)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateC. albicans, C. parapsilosisMIC 100 µg/mL nih.govresearchgate.net
6-Bromo-3-(5-bromo-1-benzofuran-2-yl) mdpi.comthiazolo[3,2-a]benzimidazoleNot specifiedPotential antifungal activity nih.gov
Benzofuran derivatives M5i, M5k, M5lCandida albicansSignificant activity at 25µg/ml cuestionesdefisioterapia.com

Anticancer and Antitumor Properties

The development of novel anticancer agents is a critical area of pharmaceutical research, and this compound derivatives have shown considerable promise as cytotoxic agents against various cancer cell lines. mdpi.comnih.gov The introduction of a bromine atom into the benzofuran scaffold has been consistently associated with a significant increase in anticancer activities. mdpi.com

In Vitro Cytotoxicity Studies against various Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring displayed remarkable cytotoxic activity against K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. mdpi.comnih.gov

Bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as exhibiting the highest cytotoxicity. mdpi.com A series of novel 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-ones (chalcones) were synthesized and evaluated for their in vitro antitumor activities against human breast (MCF-7) and prostate (PC-3) cancer cell lines, showing significant activity. rsc.orgscispace.com

The table below summarizes the in vitro cytotoxicity of various this compound derivatives:

Compound/DerivativeCancer Cell Line(s)IC50 ValueReference(s)
3-Bromomethyl benzofuran derivativeK562 (Leukemia)5 µM mdpi.com
3-Bromomethyl benzofuran derivativeHL-60 (Leukemia)0.1 µM mdpi.comnih.gov
3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-onesMCF-7 (Breast), PC-3 (Prostate)Significant activity rsc.orgscispace.com
Brominated derivative 6K562 (Leukemia)3.83 ± 0.6 µM nih.gov
Brominated derivative 8K562 (Leukemia)Selectively active mdpi.comnih.gov

Investigations into Molecular Mechanisms of Action (e.g., enzyme inhibition, cellular pathway modulation)

Research into the molecular mechanisms underlying the anticancer effects of this compound derivatives has revealed their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This process is often mediated through the activation of caspases, a family of protease enzymes crucial for apoptosis. Specifically, some derivatives have been shown to activate caspases 3 and 7. nih.gov

The induction of apoptosis by these compounds can be triggered by an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov This leads to the release of cytochrome C from the mitochondria, which in turn activates the caspase cascade. nih.gov Furthermore, studies have identified tubulin as a potential molecular target for some of the most active bromo-derivatives of benzofuran. mdpi.comnih.govresearchgate.net By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activities and Mechanistic Insights

Benzofuran derivatives, including those substituted with bromine, have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory effect of these compounds is often attributed to their ability to modulate key inflammatory pathways.

Research has shown that certain benzofuran derivatives can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. rsc.org For example, one compound was found to inhibit NO production with an IC50 value of 5.28 μM. rsc.org

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs. Some benzofuran derivatives have been reported to act as inhibitors of COX-1 and COX-2. researchgate.net Docking studies have been performed to understand the interaction of these molecules with the active site of COX-2, providing insights into their mechanism of action at a molecular level. researchgate.net Furthermore, some brominated benzofuran derivatives have been shown to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in cancer cells. mdpi.comnih.gov

Antioxidant Potentials and Radical Scavenging Capabilities

The search for effective antioxidants is crucial in combating oxidative stress, a key factor in numerous pathologies. Derivatives of the benzofuran core, including those substituted with bromine, have shown significant promise as radical scavengers.

A study on new azo-benzofuran derivatives, which included a (4-bromophenyl)methanone moiety, revealed that these compounds possess mild to moderate antioxidant activity when compared to the standard ascorbic acid. ekb.eg The presence of electron-withdrawing groups like bromine was noted to influence this activity. ekb.eg In another study, a series of 8-bromo-3-{[phenylmethylidene]amino} researchgate.netbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net Two compounds from this series, 4o and 4r , demonstrated excellent radical scavenging capabilities at concentrations of 50 µg/mL and 100 µg/mL. researchgate.net

Similarly, research into 3,3-disubstituted-3H-benzofuran-2-ones highlighted their capacity to reduce intracellular reactive oxygen species (ROS) levels in cellular models of neurodegeneration. nih.govmdpi.com While not all derivatives contained a bromo-group, the studies underscore the antioxidant potential of the core benzofuran structure. One compound in particular, compound 9 , was effective at boosting the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense mechanism. nih.govmdpi.com The antioxidant activity of various benzofuran derivatives is often attributed to the presence of hydroxyl groups and the ability of the heterocyclic ring to stabilize free radicals. juniperpublishers.comnih.gov

Compound SeriesAssayKey FindingsReference
8-bromo-3-{[phenylmethylidene]amino} researchgate.netbenzofuro[3,2-d]pyrimidin-4(3H)-onesDPPH Radical ScavengingCompounds 4o and 4r showed excellent scavenging activity at 50 and 100 µg/mL. researchgate.net
Azo-benzofuran derivatives with a (4-bromophenyl)methanone groupDPPH Radical ScavengingShowed mild antioxidant activity compared to ascorbic acid. ekb.eg
5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivativesGeneral Antioxidant ScreeningSynthesized and noted for potential biological activities, including antioxidant capacity. researchgate.net
3,3-disubstituted-3H-benzofuran-2-onesCellular ROS levels, HO-1 expressionDerivatives showed antioxidant properties by reducing ROS and boosting HO-1 expression. nih.govmdpi.com

Antiviral Applications, including Hepatitis C Virus Inhibition

The benzofuran scaffold is present in numerous compounds with antiviral properties. rsc.org Research has specifically pointed to the potential of benzofuran derivatives in inhibiting the Hepatitis C Virus (HCV), a major cause of chronic liver disease. rsc.orgresearchgate.net High-throughput screening has led to the discovery of benzofuran-type HCV inhibitors. rsc.org

For instance, compounds 57 and 58 , which are benzofuran analogs, have demonstrated promising activity against HCV by significantly reducing intracellular viral levels, suggesting they are effective against the early stages of infection. rsc.org A key advantage of these compounds is their low cytotoxicity in human liver cells. rsc.org Another benzofuran derivative, compound 56 , isolated from Eupatorium adenophorum, showed antiviral effects against Respiratory Syncytial Virus (RSV) with IC₅₀ values of 2.3 and 2.8 μM. rsc.org While these examples are not explicitly 3-bromo derivatives, they establish the benzofuran core as a viable starting point for developing antiviral agents. The general antiviral potential of benzofurans extends to other viruses, including HIV, with some derivatives inhibiting the HIV-1 reverse transcriptase enzyme. researchgate.net

CompoundVirusActivityReference
Benzofuran analogs (e.g., Compounds 57 & 58 )Hepatitis C Virus (HCV)Significantly reduce intracellular viral levels with low cytotoxicity (CC₅₀ > 31.6 μM). rsc.org
Compound 56 (from Eupatorium adenophorum)Respiratory Syncytial Virus (RSV)IC₅₀ values of 2.3 and 2.8 μM against RSV LONG and A2 strains. rsc.org

Research in Neurodegenerative Diseases: Anti-Alzheimer's and Acetylcholinesterase Inhibition

Neurodegenerative disorders like Alzheimer's disease represent a significant challenge for modern medicine. One of the primary therapeutic strategies involves inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine (B1216132) levels in the brain. frontiersin.org Benzofuran derivatives have emerged as a promising class of cholinesterase inhibitors. frontiersin.orgresearchgate.net

A series of novel 3-aminobenzofuran derivatives were designed as multifunctional agents for Alzheimer's treatment. frontiersin.org Within this series, compound 5m , identified as 4-(3-Aminobenzofuran-2-yl)-1-(3-bromobenzyl) pyridin-1-ium chloride , was synthesized and evaluated. frontiersin.org The series demonstrated potent inhibitory activity against both AChE and BuChE, with IC₅₀ values ranging from 0.64 to 81.06 μM. frontiersin.org The most effective compound in the series, 5f , which contained a 2-fluorobenzyl group, also showed an ability to inhibit the aggregation of β-amyloid peptides, another key pathological hallmark of Alzheimer's disease. frontiersin.org Kinetic studies revealed a mixed-type inhibition mechanism for AChE, suggesting interaction with both the active site and peripheral sites of the enzyme. frontiersin.org

Further studies have reinforced the potential of this scaffold. A series of benzofuran-based compounds were investigated as AChE inhibitors, with compounds 7c and 7e showing potent activity (IC₅₀ values of 0.058 and 0.086 μM, respectively), comparable to the standard drug donepezil (B133215). nih.gov Benzofuran-triazole hybrids have also been explored, with compound 10d identified as a highly potent AChE inhibitor with an IC₅₀ value of 0.55 ± 1.00 µM. nih.gov

Compound Series/NameTargetInhibitory Concentration (IC₅₀)Key FindingsReference
3-Aminobenzofuran derivatives (5a-p )AChE & BuChE0.64 to 81.06 μMCompound 5f was the most potent and also inhibited Aβ aggregation. Compound 5m is a bromo-derivative in this series. frontiersin.org
Benzofuran-based compounds (7c , 7e )AChE0.058 μM (7c), 0.086 μM (7e)Activity comparable to donepezil (0.049 μM). Also showed strong antioxidant activity. nih.gov
Benzofuran-triazole hybrid (10d )AChE0.55 ± 1.00 µMIdentified as a novel lead anticholinesterase scaffold. nih.gov
4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) (A4 )AChE11 μmol/LDemonstrated the best inhibitory activity within its synthesized series. mdpi.com

Other Significant Biological Activities (e.g., Antiarrhythmic, Antiparasitic)

Beyond the applications detailed above, this compound derivatives and their structural relatives are implicated in a variety of other biological activities.

Antiarrhythmic Activity: The benzofuran core is famously present in amiodarone, a potent and widely used antiarrhythmic drug. rsc.orgmdpi.com This has spurred research into other benzofuran derivatives for similar applications. nih.gov SSR149744C, a non-iodinated benzofuran derivative structurally related to amiodarone, has shown efficacy in animal models of both atrial and ventricular arrhythmias. nih.gov While not containing bromine, its development highlights the viability of the benzofuran scaffold for creating new antiarrhythmic agents.

Antiparasitic Activity: Benzofuran derivatives have also demonstrated potential in combating parasitic infections. researchgate.netnih.gov Studies have shown that compounds featuring the benzofuran scaffold exhibit activity against various parasites. researchgate.net For example, BODIPY derivatives have been assessed for their antitrypanosomal and antileishmanial activity, demonstrating the utility of complex heterocyclic systems in antiparasitic drug design. mdpi.com The general antiparasitic potential of benzofurans makes bromo-substituted variants interesting candidates for future screening and development. researchgate.net

The broad biological profile of benzofurans also includes anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic activities, making the this compound structure a versatile starting point for medicinal chemistry programs. rsc.orgresearchgate.netnih.gov

Pharmacophore Development and Drug Lead Identification Strategies

The process of discovering new drugs from a promising scaffold like this compound is often accelerated using computational chemistry techniques, particularly pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. irjmets.com

For benzofuran derivatives, pharmacophore models have been developed to understand the structural requirements for activities such as acetylcholinesterase inhibition and antiviral effects. researchgate.netmdpi.com By analyzing a set of known active compounds, researchers can identify a common pharmacophore model. This model then serves as a 3D query to screen large virtual databases of chemical compounds, a process known as virtual screening. frontiersin.orgresearchgate.net This strategy allows for the rapid identification of new molecules with diverse chemical structures (scaffolds) that are likely to be active, significantly reducing the time and cost associated with random high-throughput screening. frontiersin.org

Once potential hits are identified, molecular docking studies are employed to predict how these molecules bind to the target protein, providing insights into their binding mode and affinity. researchgate.netresearchgate.net Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to build predictive models that correlate the 3D properties of molecules with their biological activity, further guiding the optimization of lead compounds. nih.govfrontiersin.org This iterative process of design, synthesis, and testing, guided by computational models, is a cornerstone of modern drug discovery and is actively applied to the development of benzofuran-based therapeutic agents. latrobe.edu.aunih.gov

Applications in Materials Science and Emerging Technologies

Development of Optoelectronic Materials and Devices

Benzofuran (B130515) derivatives are recognized for their excellent carrier transport capabilities, high thermal stability, and strong luminescence, making them suitable for various organic optoelectronic devices. ontosight.ai The introduction of a bromine atom, as in 3-Bromo-1-benzofuran, provides a reactive site for synthesizing more complex, functional molecules for these applications. nih.gov

Derivatives of this compound are instrumental in creating materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In OLEDs, benzofuran-based materials can act as highly efficient emitters or stable host materials. For instance, modifying the benzofuran structure, often through cross-coupling reactions at the bromine site, allows for the tuning of emission colors and improvement of device efficiency and lifetime. researchgate.netresearchfeatures.com Research has shown that introducing bromine-substituted triphenylamine (B166846) derivatives can enhance hole mobility, leading to OLEDs with lower operating voltages and higher efficiencies. researchgate.net While specific device data for this compound itself is not extensively detailed, the performance of its derivatives highlights the scaffold's potential. For example, a multifunctional semiconductor molecule, 2,7-diphenylbenzo nih.govtandfonline.comthieno[3,2-b]benzofuran (BTBF-DPh), which can be conceptualized as an elaborated benzofuran structure, has been used in blue OLEDs exhibiting a maximum external quantum efficiency (EQE) of 4.23%. researchgate.net

In the realm of OFETs, the rigid and planar structure of the benzofuran core facilitates efficient charge transport. ontosight.ai The strategic placement of bromine atoms on such scaffolds can influence molecular packing and electronic properties, which are critical for transistor performance. researchgate.net While high-performance OFETs have been developed using various organic semiconductors, the functionalization of the benzofuran moiety, often initiated from a brominated precursor, is a key strategy. tandfonline.comgoogle.com For example, derivatives of ontosight.aibenzothieno[3,2-b] ontosight.aibenzothiophene (B83047) (BTBT), a related heterocyclic structure, have achieved very high charge carrier mobilities. mdpi.comnih.gov The introduction of bromine onto a benzothieno[3,2-b]benzofuran (BTBF) core, a hybrid of benzothiophene and benzofuran, has been shown to modulate the material's highest occupied molecular orbital (HOMO) level and band gap. researchgate.net

Derivative/ApplicationKey Finding/Performance MetricReference
2,7-diphenylbenzo nih.govtandfonline.comthieno[3,2-b]benzofuran (BTBF-DPh) in OLEDBlue emission with a maximum current efficiency of 2.96 cd A⁻¹ and an external quantum efficiency (EQE) of 4.23%. researchgate.net
2,7-diphenylbenzo nih.govtandfonline.comthieno[3,2-b]benzofuran (BTBF-DPh) in OFETManifested a carrier mobility of 0.181 cm² V⁻¹ s⁻¹. researchgate.net
Bromine-substituted triphenylamine derivatives in green phosphorescent OLEDsAchieved very high luminous efficiencies (over 90 lm W⁻¹) and ultralow operating voltage (below 2.4 V). researchgate.net
Dibenzofuran-based TADF emitters for OLEDsDevices exhibited high external quantum efficiencies of up to 19.9%.
Benzofuran-based dyes in Dye-Sensitized Solar Cells (DSSCs)Achieved solar-to-electric conversion efficiencies of up to 6.65%. researchgate.net

Applications in Polymer Chemistry and Functional Materials

The benzofuran moiety is a valuable component in the synthesis of functional polymers due to the thermal stability and desirable electronic properties it imparts. aku.edu.tr this compound, in particular, can serve as a crucial precursor for creating polymerizable monomers. The bromine atom allows for the attachment of polymerizable groups, such as methacrylates, through straightforward chemical reactions.

A notable example is the synthesis of the monomer 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (B99206) (BOEMA). This monomer was created through the esterification of 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone. The resulting monomer, containing a brominated benzofuran side group, was then polymerized via free-radical polymerization to produce poly(BOEMA). researchgate.net The incorporation of the bulky, rigid benzofuran group into the polymer chain significantly influences its thermal properties. For instance, poly(BOEMA) was found to have a glass transition temperature (Tg) of 137°C, indicating good thermal stability. researchgate.net The presence of the bromine atom on the benzofuran ring also opens up possibilities for post-polymerization modification, allowing for the further functionalization of the polymer to tailor its properties for specific applications, such as in optoelectronic materials or as polymer-supported reagents. researchgate.netresearchgate.net

Polymer/MonomerPropertyValueReference
Poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) [Poly(BOEMA)]Glass Transition Temperature (Tg)137°C researchgate.net
Decomposition Activation Energy (Kissinger's method)188.47 kJ/mol researchgate.net
Decomposition Activation Energy (Flynn–Wall–Ozawa method)180.13 kJ/mol researchgate.net

Role in Dye Industries and Silver Photography

Benzofuran derivatives are generally recognized for their applications in the synthesis of dyes and their use in silver photography. u-strasbg.fr The extended π-conjugated system of the benzofuran ring is a chromophore that can be modified to produce compounds with specific colors and photophysical properties. These derivatives have been explored for use as industrial dyes and in dye-sensitized solar cells. researchgate.netgoogle.com The introduction of substituents, such as bromine atoms, can influence the electronic structure and thus the color and stability of the resulting dyes. ontosight.ai

In the context of silver photography, certain organic compounds, including heterocyclic structures like benzofuran, are used to control the photographic process, for instance, by acting as development inhibitors or accelerators, or to enhance spectral sensitization. google.comebsco.com Silver halide photographic materials often incorporate various organic molecules to improve image quality and stability. google.com

However, while the broader class of benzofuran derivatives is mentioned in these fields, specific, detailed research findings on the direct application of this compound in commercial dye manufacturing or as a critical component in silver halide photographic emulsions are not extensively documented in the available scientific literature. Its primary role appears to be that of a versatile synthetic intermediate for creating more complex functional molecules. thieme-connect.com

Design of Sensors and Probes based on Brominated Benzofuran Scaffolds

The inherent fluorescence of the benzofuran scaffold makes it an excellent platform for the design of chemical sensors and biological probes. nih.gov By attaching specific receptor units to the benzofuran core, scientists can create molecules that exhibit a change in their fluorescence properties upon binding to a target analyte, such as a metal ion. chemisgroup.usresearchgate.net This change, which can be a "turn-on" or "turn-off" of fluorescence, allows for the selective and sensitive detection of the target. chemisgroup.us

Brominated benzofurans, including derivatives of this compound, are valuable starting materials in the synthesis of these sensors. The bromine atom provides a convenient site for introducing the necessary chelating groups that will bind to the analyte. For example, benzofuran-based chemosensors have been developed for the detection of various metal ions, including Fe³⁺, Cu²⁺, and Al³⁺. chemisgroup.usresearchgate.net The design often involves multi-step synthesis where a brominated benzofuran is a key intermediate. nih.gov The sensitivity and selectivity of these sensors are critical performance metrics, with some benzofuran-based probes achieving detection limits in the nanomolar range. chemisgroup.usresearchgate.net

Sensor Based on Benzofuran ScaffoldTarget AnalyteDetection Limit (LOD)Sensing MechanismReference
Benzofuran glycinamide-based chemosensor (BGA)Fe³⁺43 nM (Fluorescence)"Turn-off" fluorescence chemisgroup.usresearchgate.net
Benzofuran-β-alaninamide based chemosensor (BAA)Fe³⁺Not Specified"Turn-on" fluorescence chemisgroup.us
Spiro[chromeno[2,3-c]pyrazole-4,1'- acs.orgbenzofuran]-3'-one derivative (DHMP)Cu²⁺9.05 x 10⁻⁸ MSelective and sensitive response chemisgroup.us
Benzofuran-2-boronic acidPd²⁺9.8 nM"Turn-on" response chemisgroup.us
5-bromo-2-(4-hydroxybenzyl) benzofuranButyrylcholinesterase (BChE) InhibitorIC₅₀ = 2.93 µMInhibition of enzyme activity nih.gov

Future Perspectives and Research Challenges in 3 Bromo 1 Benzofuran Chemistry

Development of Green and Sustainable Synthetic Routes for Bromo-Benzofurans

The increasing emphasis on sustainable development in the chemical industry has spurred research into greener synthetic methodologies for producing benzofuran (B130515) derivatives. epa.govresearchgate.net Traditional methods often rely on harsh reagents and generate significant waste. The future in this area points towards processes that minimize environmental impact by using safer solvents, reducing energy consumption, and employing catalytic systems.

A significant challenge is the regioselective bromination and construction of the benzofuran core under green conditions. Research is moving away from stoichiometric brominating agents towards catalytic systems that utilize bromide salts with a benign oxidant. The use of green solvents like water, ethanol, or supercritical fluids, and energy sources such as microwave irradiation, are becoming more prevalent in synthetic protocols for benzofurans. eurekaselect.com Another promising approach is the use of heterogeneous catalysts, such as palladium nanoparticles, which can be easily recovered and recycled, enhancing the sustainability of the process. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further contributes to the green credentials of these synthetic routes by reducing waste and improving efficiency. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Functionalization

The bromine atom at the C3 position of 3-Bromo-1-benzofuran is a key functional handle for introducing molecular diversity through various cross-coupling reactions. Future research will focus on expanding the toolbox of reactions for its functionalization, moving beyond conventional methods to explore novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Transition-metal catalysis remains a cornerstone of this exploration. mdpi.com While palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are well-established for modifying bromo-heterocycles, new catalysts are being developed to overcome existing limitations. For instance, advanced ligand designs for palladium catalysts, such as XPhos and SPhos, can improve reactivity for sterically demanding substrates. Nickel-catalyzed cross-couplings are emerging as a cost-effective and powerful alternative. researchgate.net Furthermore, copper-catalyzed reactions are proving effective for various transformations, including the synthesis of the benzofuran core itself. researchgate.netrsc.org

A significant research challenge is the development of catalytic systems for C-H activation, allowing for the direct functionalization of other positions on the benzofuran ring without pre-functionalization. The exploration of visible-light-mediated photoredox catalysis also presents a novel pathway for the functionalization of benzofurans under mild conditions. nih.gov These advanced catalytic strategies will enable the synthesis of complex 3-substituted benzofurans that are currently difficult to access. researchgate.net

Table 1: Emerging Catalytic Systems for Benzofuran Synthesis and Functionalization

Catalytic System Reaction Type Application Reference
Palladium Nanoparticles Intramolecular Addition Synthesis of benzofurans in continuous flow systems mdpi.com
Indium(III) Halides Hydroalkoxylation Cyclization of alkynylphenols to form benzofurans mdpi.com
Nickel Catalysts Dehydrogenative Coupling Synthesis of 3-aryl benzofurans from o-alkenyl phenols researchgate.net
Rhodium Catalysts One-pot Synthesis Reaction of salicylaldehydes and cyclopropanols rsc.org

Advanced Pharmacological Profiling and Preclinical Studies for Therapeutic Development

Derivatives of the benzofuran nucleus have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netmdpi.com A major future direction is the systematic pharmacological profiling of novel derivatives synthesized from this compound to identify promising lead compounds for therapeutic development.

This involves moving beyond initial in vitro screening to more comprehensive preclinical studies. A key challenge is to identify the specific molecular targets and mechanisms of action for these compounds. For example, novel 3-benzoylbenzofurans and their pyrazole (B372694) derivatives have shown potent anti-HIV activity, with studies indicating they can act as non-nucleoside reverse transcriptase inhibitors or inhibit HIV entry and protease activity. rsc.org Other benzofuran derivatives have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. researchgate.net

A significant step in therapeutic development is the progression of lead candidates into preclinical models. For instance, a novel benzofuran-based S1P1 receptor agonist, developed for multiple sclerosis, demonstrated efficacy in a mouse experimental autoimmune encephalomyelitis (EAE) model after oral administration. nih.gov Such studies are crucial for evaluating the in vivo efficacy, pharmacokinetics, and metabolic stability of new chemical entities derived from this compound.

Table 2: Selected Preclinical Data for a Benzofuran-Based S1P1 Agonist

Compound Assay Target Activity Reference
Compound 18 GTPγS Binding Human S1P1 EC50 = 16 nM nih.gov
Compound 18 Calcium Flux Human S1P3 EC50 = 27 µM nih.gov

Rational Design of Novel Derivatized Molecules with Tunable Bioactivity and Physicochemical Properties

The rational design of new molecules is a critical and challenging task in modern drug discovery. nih.gov For this compound, this involves using its core structure as a scaffold and systematically modifying it to optimize biological activity and physicochemical properties. Understanding the structure-activity relationship (SAR) is fundamental to this process, allowing chemists to make targeted modifications to enhance potency and selectivity while improving drug-like properties such as solubility and metabolic stability. researchgate.net

Future research will heavily rely on designing hybrid molecules, where the benzofuran core is combined with other pharmacologically active moieties. mdpi.com For example, combining the benzofuran scaffold with an N-aryl piperazine (B1678402) moiety has led to the development of novel compounds with both anti-inflammatory and anticancer activities. mdpi.com The systematic variation of substituents on different parts of the hybrid molecule allows for a detailed exploration of the SAR. mdpi.com

A key challenge is to achieve tunable bioactivity, where subtle structural changes lead to predictable alterations in biological effect or target specificity. This requires a deep understanding of how different functional groups interact with the biological target. For instance, in a series of benzofuran derivatives designed as LSD1 inhibitors, modifications based on scaffold hopping and conformational restriction strategies led to compounds with excellent enzymatic inhibition and potent anti-proliferation activity against various tumor cell lines. researchgate.net The strategic placement of halogens, like the bromine in this compound, can also be used to form specific interactions, such as halogen bonds, with target proteins, providing another avenue for rational design. acs.org

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery and Material Design

The integration of computational modeling with experimental synthesis and testing is revolutionizing the discovery of new drugs and materials. nih.govnih.gov This synergistic approach can significantly accelerate the development timeline by prioritizing the most promising molecules for synthesis, thereby saving time and resources. nih.gov For research involving this compound, this integration is poised to become standard practice.

Computational tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are essential for rational drug design. chemistrydocs.com These methods can predict how a designed molecule will bind to a protein target, helping to prioritize candidates. For example, in silico studies on benzofuran-1,3,4-oxadiazole hybrids identified derivatives with potentially high binding affinities to Mycobacterium tuberculosis enzymes, guiding the synthetic efforts towards the most promising candidates. nih.gov Molecular dynamics simulations can further assess the stability of the compound within the active site of its target enzyme. nih.gov

The challenge lies in the accuracy of the predictive models and their seamless integration into the experimental workflow. nih.gov As artificial intelligence and machine learning techniques become more sophisticated, they can be used to predict viable synthetic routes and even control automated robotic synthesis platforms. nih.gov This high-throughput screening and synthesis pipeline, guided by computational insights, represents the future of discovering novel bioactive compounds and advanced materials derived from versatile building blocks like this compound. nih.gov This integrated approach is not limited to drug discovery but also extends to materials science, where computational screening can predict the electronic and optical properties of novel benzofuran-based organic materials for applications in energy storage or catalysis. nih.govnumberanalytics.com

Q & A

Q. Methodology :

  • Cross-validation : Compare XRD, NMR, and computational models (e.g., DFT) .
  • Error analysis : Refine SHELXL parameters (e.g., ADPs, occupancy) to minimize R factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.